5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide CAS number search
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide CAS number search
An In-Depth Technical Guide to 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, a synthetic derivative of pyrazine-2-carboxamide. This document details its chemical identity, synthesis protocols, and physicochemical properties based on published characterization data. The guide delves into the compound's known biological activities, with a primary focus on its evaluation as an antimycobacterial and antifungal agent. The proposed mechanism of action, particularly in the context of mycobacterial fatty acid synthase I (FAS I) inhibition, is discussed. Furthermore, this whitepaper includes detailed experimental workflows, data visualizations, and a discussion of structure-activity relationships to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's scientific context and potential for further investigation.
Compound Identification and Physicochemical Properties
The core structure consists of a 5-chloropyrazine-2-carboxamide scaffold linked to a 4-chlorobenzyl group via an amide bond. This substitution pattern is critical to its biological profile.
Table 1: Physicochemical and Spectroscopic Data for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide [1]
| Property | Value |
| Molecular Formula | C₁₂H₉Cl₂N₃O |
| Molecular Weight | 282.13 g/mol |
| Physical Appearance | White crystalline compound |
| Melting Point (°C) | 89.9–91.3 |
| ¹H-NMR (CDCl₃) δ (ppm) | 9.20 (s, 1H, H3), 8.50 (s, 1H, H6), 7.98 (bs, 1H, NH), 7.35–7.25 (m, 4H, ArH), 4.63 (d, 2H, J = 6.2 Hz, NCH₂) |
| ¹³C-NMR (CDCl₃) δ (ppm) | 162.1, 152.2, 144.0, 142.5, 142.4, 136.1, 133.6, 129.2, 128.9, 42.9 |
| IR (cm⁻¹) | 3327 (N-H stretching), 1672 (C=O, Amide I) |
| Elemental Analysis | Calculated: C 51.09%, H 3.22%, N 14.89%. Found: C 50.96%, H 3.14%, N 14.97% |
Synthesis and Purification
The synthesis of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is achieved through a direct and efficient aminolysis reaction. This method is a cornerstone for creating libraries of N-substituted pyrazinecarboxamides for biological screening.[1][2]
Synthesis Workflow
The process involves the reaction of a pyrazinecarboxylic acid chloride with a corresponding benzylamine. The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine to form a stable amide bond.
Caption: General synthesis workflow for the target compound.
Detailed Synthesis Protocol
This protocol is a self-validating system adapted from established methodologies for pyrazine carboxamide synthesis.[1][2][3]
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Preparation of Acyl Chloride: The synthesis begins with the conversion of a corresponding pyrazinecarboxylic acid (e.g., 5-chloropyrazine-2-carboxylic acid) to its more reactive acyl chloride derivative. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂) in an inert solvent like toluene. The excess thionyl chloride is removed under vacuum, yielding the crude acyl chloride which can be used directly.[4]
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Amine Solution Preparation: In a separate reaction vessel, dissolve 4-chlorobenzylamine (1.0 equivalent) in a suitable dry solvent such as acetone or dichloromethane.
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Aminolysis Reaction: Cool the amine solution in an ice bath. Add a solution of 5-chloropyrazine-2-carbonyl chloride (1.0 equivalent) in the same dry solvent dropwise to the stirred amine solution. The use of an ice bath is crucial to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The resulting solid is collected by vacuum filtration and washed with water to remove any water-soluble impurities.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a white crystalline solid.[1][4] Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Biological Activity and Mechanism of Action
This class of compounds has been primarily investigated for its potential as antimicrobial agents, drawing a direct lineage from pyrazinamide.
Antimycobacterial Activity
Numerous studies have synthesized and evaluated series of substituted pyrazine-2-carboxamides against various mycobacterial strains.[2][5][6][7][8][9] The 5-chloro substitution on the pyrazine ring is a key structural feature. 5-Chloropyrazinamide (5-Cl-PZA) itself is known to be an inhibitor of mycobacterial fatty acid synthase I (FAS I) and exhibits a broad spectrum of activity, including against PZA-resistant strains.[5][9]
While 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide was evaluated in a study against Mycobacterium tuberculosis, it did not emerge as the most potent derivative in that specific series.[1][2] However, related compounds with different substitutions have shown significant activity, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against M. tuberculosis H37Rv.[5][8] This indicates that the core scaffold is promising, but the specific substitutions on the benzyl ring are critical for optimizing potency.
Proposed Mechanism of Action: FAS I Inhibition
The primary proposed mechanism for the antimycobacterial activity of 5-chloropyrazine derivatives is the inhibition of the Fatty Acid Synthase I (FAS I) system.[5][9] This enzyme is essential for the synthesis of mycolic acids, which are unique and crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.
Caption: Proposed mechanism of antimycobacterial action.
By inhibiting FAS I, the compound prevents the formation of these vital mycolic acids, leading to a compromised cell wall and ultimately, bacterial death. This mechanism is distinct from that of pyrazinamide, suggesting that such analogues could be effective against PZA-resistant strains.[5][9]
Other Biological Activities
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Antifungal Activity: The compound was tested for antifungal activity against Trichophyton mentagrophytes, but higher activity was observed in other derivatives within the same study, suggesting moderate to low potency for this specific compound.[1][2]
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Photosynthesis Inhibition: In assays using spinach chloroplasts, the compound demonstrated weak to moderate photosynthesis-inhibiting activity.[1][2]
Experimental Workflow for Biological Evaluation
A robust and reproducible workflow is essential for evaluating the biological activity of new chemical entities. The following represents a standard protocol for determining the antimycobacterial efficacy of a test compound.
Caption: Standard workflow for MIC determination.
Protocol: In Vitro Antimycobacterial Susceptibility Testing
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Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).
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Culture Medium: Use a suitable liquid medium for mycobacterial growth, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
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Microplate Assay: Dispense the medium into a 96-well microplate. Perform a two-fold serial dilution of the compound stock solution across the wells to achieve a range of final concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain (e.g., M. tuberculosis H37Rv) adjusted to a specific McFarland turbidity standard.
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Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.
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Incubation: Seal the plate and incubate at 37°C for the required period (typically 7-14 days for slow-growing mycobacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[10]
Conclusion and Future Directions
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a well-characterized synthetic compound belonging to a class with demonstrated biological potential, particularly in the field of antimycobacterial drug discovery. Its synthesis is straightforward, allowing for the generation of analogues for structure-activity relationship (SAR) studies. While this specific compound has not shown breakthrough potency, it serves as an important data point in understanding the structural requirements for inhibiting mycobacterial growth.
Future research should focus on:
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Structural Optimization: Exploring a wider range of substitutions on the benzyl ring to enhance lipophilicity and specific interactions with the target enzyme, FAS I.
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Broad-Spectrum Screening: Evaluating optimized analogues against a broader panel of drug-resistant mycobacterial strains and other pathogenic fungi.
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Mechanism of Action Studies: Confirming FAS I as the primary target and investigating potential off-target effects.
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Exploring New Therapeutic Areas: Given that some pyrazine-carboxamide derivatives have been investigated as modulators of targets like the metabotropic glutamate receptor 4 (mGluR4), exploring this and other potential applications could be a fruitful avenue of research.[11]
This guide provides a foundational understanding of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, offering a solid starting point for researchers aiming to build upon existing knowledge in the development of novel therapeutics.
References
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Krajčovičová, S., et al. (2014). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 10(Suppl 2), S335–S342. Available from: [Link]
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Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 869-874. Available from: [Link]
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Zitko, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12941–12957. Available from: [Link]
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Zitko, J., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 12941-12957. Available from: [Link]
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Doležal, M., et al. (2011). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 16(6), 4503–4521. Available from: [Link]
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Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808–14827. Available from: [Link]
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Zitko, J., et al. (2013). Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 23(12), 3536-3539. Available from: [Link]
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Zitko, J., et al. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. PubMed, 17(11), 12941-57. Available from: [Link]
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Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate. Available from: [Link]
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Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14808-14827. Available from: [Link]
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Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. Available from: [Link]
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